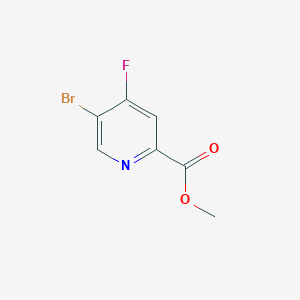

Methyl 5-bromo-4-fluoropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBCBGGMUDXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-bromo-4-fluoropicolinate: Technical Guide to Structure & Reactivity

This guide details the chemical structure, electronic properties, and synthetic utility of Methyl 5-bromo-4-fluoropicolinate , a specialized heterocyclic building block used in the design of complex pharmaceutical agents.

Executive Summary

This compound (CAS 1256788-80-3) is a tri-functionalized pyridine scaffold.[1] Its value in medicinal chemistry lies in its orthogonal reactivity : the C4-fluorine atom is highly activated for nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| IUPAC Name | Methyl 5-bromo-4-fluoropyridine-2-carboxylate |

| CAS Number | 1256788-80-3 |

| Molecular Formula | |

| Molecular Weight | 234.02 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| SMILES | COC(=O)C1=NC=C(Br)C(F)=C1 |

| MDL Number | MFCD18257543 |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. |

Structural Analysis & Electronic Properties

The reactivity of this molecule is dictated by the interplay between the pyridine nitrogen and its three substituents.

Electronic Descriptors

-

Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density across the ring.

-

C2-Ester (-COOMe): A strong electron-withdrawing group (EWG) at the

-position. It further depletes electron density at C4 and C6 via resonance and induction, significantly lowering the LUMO energy of the ring. -

C4-Fluorine: Located at the

-position relative to nitrogen. The combination of the N1-sink and C2-Ester makes C4 highly electrophilic. The C-F bond is polarized, facilitating attack by nucleophiles. -

C5-Bromine: Located at the

-position. This position is less electron-deficient than C2 or C4. The C-Br bond is weaker than C-F, making it the preferred site for oxidative addition by Pd(0) catalysts, but it is relatively inert to

Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Caption: Orthogonal reactivity vectors. C4 reacts via nucleophilic displacement, while C5 reacts via metal catalysis.

Experimental Protocols

Protocol A: Regioselective Displacement at C4

Objective: Selective introduction of an amine at the C4 position without disturbing the C5-bromide or C2-ester.

-

Rationale: The C4-fluorine is significantly more labile than the C5-bromine due to the stabilization of the Meisenheimer complex by the para-nitrogen and the ortho-ester.

-

Reagents: Primary or secondary amine (1.1 equiv), DIPEA (2.0 equiv), solvent (DMF or DMSO).

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1.0 mmol, 234 mg) in anhydrous DMF (3.0 mL).

-

Addition: Add

-Diisopropylethylamine (DIPEA) (2.0 mmol, 350 µL) followed by the amine nucleophile (1.1 mmol). -

Reaction: Stir the mixture at room temperature or mild heat (40–60 °C).

-

Note: High temperatures (>100 °C) may risk displacing the bromine or hydrolyzing the ester.

-

Monitoring: Monitor by LCMS.[2] The product will show a mass shift corresponding to (M - F + Amine). The bromine isotope pattern (1:1 doublet) should remain intact.

-

-

Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x) to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the C5 position. This is typically performed after

-

Reagents: Aryl boronic acid (1.2 equiv),

(5 mol%),

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the 5-bromo-pyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

(2.0 equiv). Purge with nitrogen.[3] -

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio, 0.1 M concentration).

-

Catalyst: Add

(0.05 equiv) under nitrogen flow. -

Reaction: Seal and heat to 80–90 °C for 2–4 hours.

-

Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.

-

Purification: Silica gel chromatography.

Applications in Drug Discovery

This scaffold is particularly ubiquitous in the development of Kinase Inhibitors .

-

Hinge Binders: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor interacting with the hinge region of a kinase ATP-binding pocket.

-

Vector Exploration:

-

C4-Substitution: Often used to install a solubilizing group (e.g., piperazine, morpholine) or a hydrophobic group that extends into the solvent-exposed region.

-

C5-Substitution: Used to install an aryl or heteroaryl ring that targets the "gatekeeper" residue or hydrophobic back-pocket.

-

C2-Amide: The ester is frequently converted to an amide (e.g., -CONH2 or -CONHR) to form critical hydrogen bonds with residues like Asp or Glu in the active site.

-

Synthetic Workflow Diagram

Caption: Typical medicinal chemistry workflow utilizing the scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Wear standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert atmosphere if possible, though the ester is relatively stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46311210, Methyl 5-bromo-6-fluoropicolinate (Isomer Analog/Reference). Retrieved from . Note: Used for physical property estimation of the regioisomer class.

-

Fluorochem. Methyl 4-bromo-5-fluoropicolinate Product Sheet. Retrieved from .

-

BenchChem. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of Bromofluoropyridines. Retrieved from .

-

Namiki Shoji Co., Ltd. Building Blocks Catalogue: Methyl 5-bromo-4-fluoropyridine-2-carboxylate (CAS 1256788-80-3).[1] Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. Retrieved from .

Sources

An In-depth Technical Guide to Methyl 5-bromo-4-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2][3] This often translates to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity, all critical parameters in the optimization of lead compounds.[1][2][3]

Methyl 5-bromo-4-fluoropicolinate emerges as a valuable building block within this context. As a substituted pyridine derivative, it offers a synthetically versatile scaffold for the construction of more complex molecules. The presence of both a bromine and a fluorine atom on the pyridine ring provides orthogonal handles for various cross-coupling reactions, enabling the systematic exploration of chemical space. This guide provides a comprehensive overview of this compound, its identifiers, physicochemical properties, a plausible synthetic route, and its applications in the field of drug discovery.

Core Identifiers and Physicochemical Properties

This compound is a halogenated pyridine derivative. Its key identifiers and predicted physicochemical properties are summarized below.

| Identifier | Value |

| CAS Number | 1256788-80-3 |

| IUPAC Name | methyl 5-bromo-4-fluoropyridine-2-carboxylate |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol [4][5] |

| Canonical SMILES | COC(=O)C1=NC=C(C(F)=C1)Br |

| InChI | InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-6(9)4(8)2-10-5/h2-3H,1H3 |

| InChIKey | FZGPJNNJCFYRAE-UHFFFAOYSA-N |

| Predicted LogP | 1.95 |

| Predicted Boiling Point | 295.4±35.0 °C at 760 mmHg |

| Predicted Density | 1.7±0.1 g/cm³ |

Note: Predicted properties are computationally generated and should be confirmed by experimental data.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic workflow involves the regioselective bromination of a fluorinated picolinic acid followed by esterification.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Regioselective Bromination of 4-Fluoropicolinic Acid

This step aims to introduce a bromine atom at the C-5 position of the pyridine ring. The electron-donating effect of the fluorine at C-4 and the directing effect of the carboxylic acid group at C-2 favor electrophilic substitution at the C-5 position.

-

Reaction Setup: In a fume hood, add 4-fluoropicolinic acid to a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. The use of NBS as a brominating agent is a common and effective method for the bromination of activated aromatic rings.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice and adjust the pH to ~4-5 with a saturated sodium bicarbonate solution. The product, 5-bromo-4-fluoropicolinic acid, will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification of 5-Bromo-4-fluoropicolinic Acid

This is an acid-catalyzed esterification to convert the carboxylic acid to its corresponding methyl ester.[3]

-

Reaction Setup: Suspend the crude 5-bromo-4-fluoropicolinic acid in anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours.[3]

-

Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the ester.

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid and the catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound can be achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.60 | d | 1H | H-6 | The proton at C-6 is adjacent to the nitrogen atom, leading to significant deshielding. It will appear as a doublet due to coupling with the fluorine at C-4. |

| ~ 8.15 | d | 1H | H-3 | The proton at C-3 is deshielded by the adjacent ester group and the nitrogen atom. It will appear as a doublet due to coupling with the fluorine at C-4. |

| ~ 4.00 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a singlet in a typical region for such functional groups. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164.0 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 159.0 (d) | C-4 | This carbon is directly attached to the highly electronegative fluorine atom, resulting in a downfield shift and a large one-bond C-F coupling constant. |

| ~ 151.0 (d) | C-6 | The carbon adjacent to the nitrogen atom is significantly deshielded. It will exhibit a smaller C-F coupling. |

| ~ 145.0 | C-2 | The carbon bearing the ester group is deshielded by the nitrogen and the carbonyl group. |

| ~ 125.0 (d) | C-3 | This carbon will show a small C-F coupling. |

| ~ 110.0 (d) | C-5 | The carbon attached to bromine is shielded compared to other aromatic carbons but will show a C-F coupling. |

| ~ 53.0 | -OCH₃ | The methyl carbon of the ester appears in the typical upfield region for sp³ carbons attached to oxygen. |

Hazard Identification and Safe Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 1256788-80-3) was not available at the time of writing. The following information is based on data for structurally similar compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.

Based on analogous compounds, this compound is expected to have the following hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][6][7]

-

Eye Damage/Irritation: Causes serious eye irritation.[1][6][7]

-

Respiratory Irritation: May cause respiratory irritation.[6][8]

Recommended Safety Precautions

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[8]

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a prime example of a fluorinated building block that enables key strategies in medicinal chemistry.

Bioisosteric Replacement and Property Modulation

The pyridine ring is a common motif in many drug molecules. The introduction of a fluorine atom can significantly alter the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing unwanted interactions with biological targets or improving oral bioavailability by modulating ionization state.

Scaffold for Cross-Coupling Reactions

The presence of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the C-5 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Versatility of this compound in cross-coupling reactions.

The fluorine atom can also participate in certain coupling reactions or serve to modulate the reactivity of the C-5 position. This dual functionality makes this molecule a highly valuable and versatile tool for medicinal chemists aiming to synthesize novel and potent therapeutic agents.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its combination of a fluorinated pyridine core and a reactive bromine handle provides a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the laboratory. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such precisely functionalized building blocks will undoubtedly increase.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Visualizer loader [nmrdb.org]

- 3. Methyl 5-fluoropicolinate | 107504-07-4 [chemicalbook.com]

- 4. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. file.chemscene.com [file.chemscene.com]

Strategic Utilization of Methyl 5-bromo-4-fluoropicolinate (CAS 1256788-80-3) in High-Throughput Medicinal Chemistry

Topic: Strategic Utilization of Methyl 5-bromo-4-fluoropicolinate in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern drug discovery, the demand for scaffolds that offer orthogonal reactivity —the ability to selectively functionalize specific sites without protecting groups—is paramount. This compound (CAS 1256788-80-3 ) represents a "privileged scaffold" in this regard. Its unique substitution pattern allows for a programmable sequence of transformations: nucleophilic aromatic substitution (

Structural Analysis & The "Reactivity Triad"

The utility of this compound lies in the electronic differentiation of its three functional handles. This creates a predictable "Reactivity Triad" that chemists can exploit for regioselective synthesis.

The C4-Fluorine: The Kinetic "Soft Spot"

The C4 position is highly activated for

-

Why Fluorine? Unlike in

or -

Selectivity: Nucleophiles attack C4 preferentially over C5 (occupied by Br) or C6, allowing for clean displacement under mild conditions.

The C5-Bromine: The Catalytic "Hard Handle"

The bromine atom at C5 is sterically adjacent to the C4 site but electronically distinct. It is relatively inert to the mild nucleophiles used for C4 displacement, preserving it for subsequent transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

The C2-Ester: The Solubilizing "Anchor"

The methyl ester serves two roles:

-

Electronic Activator: It pulls electron density from the ring, increasing the electrophilicity of C4.

-

Synthetic Handle: Post-functionalization, it can be hydrolyzed to the acid (for amide coupling), reduced to the alcohol, or converted to heterocycles (e.g., oxadiazoles).

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the distinct reactivity zones and the logical flow of functionalization.

Caption: The stepwise functionalization logic, prioritizing the highly reactive C4-fluorine before engaging the C5-bromine handle.

Experimental Protocols

These protocols are designed to be self-validating. The completion of Step 1 is required before Step 2 to prevent catalyst poisoning or side reactions.

Protocol A: Regioselective at C4

Objective: Displace the C4-fluorine with a secondary amine (e.g., Morpholine) without affecting the C5-bromine or C2-ester.

Reagents:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolution: Dissolve 1.0 g of the picolinate in 10 mL of anhydrous MeCN.

-

Addition: Add finely powdered

. Then, add Morpholine dropwise at 0°C. -

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Note: Heating is rarely required due to the high reactivity of the C4-F bond. If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent ester hydrolysis or attack at C6.

-

-

Validation (TLC/LCMS): Monitor for the disappearance of the starting material (

) and formation of the product ( -

Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Install an aryl or heteroaryl group at the C5 position.[1]

Reagents:

-

C4-substituted intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

-

Degassing: Combine the intermediate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).

-

Catalyst Addition: Add the Pd catalyst quickly under inert atmosphere.

-

Reaction: Heat to 90°C for 2–12 hours.

-

Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the Pd into the C-Br bond, which is sterically crowded by the C4 substituent.

-

-

Validation: LCMS should show the biaryl product.

-

Purification: Filter through Celite to remove Pd black. Flash chromatography is typically required here.

Technical Data & Comparison

The following table highlights why the 4-fluoro/5-bromo combination is superior to other halogen patterns for this specific workflow.

| Feature | This compound | Methyl 5-bromo-4-chloropicolinate | Methyl 4,5-dibromopicolinate |

| C4 | Fastest (F stabilizes Meisenheimer complex) | Moderate | Slow |

| C4 Selectivity | High (F is much more reactive than Br) | Moderate (Cl and Br have similar leaving group ability in some contexts) | Low (Mixture of C4/C5 substitution possible) |

| C5 Coupling | Excellent (Br is standard handle) | Excellent | Good (but C4-Br might compete) |

| Atom Economy | High (F is small, low MW waste) | Moderate | Moderate |

Synthetic Workflow Diagram

This flowchart outlines the decision-making process for library generation.

Caption: Decision tree for synthesizing kinase inhibitors using the picolinate scaffold.

References

-

ChemScene. (n.d.). This compound Product Page. Retrieved from

-

BenchChem. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1256788-80-3. Retrieved from

-

Munikrishnappa, C. S., et al. (2021).[2] Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Retrieved from (Demonstrates analogous chemistry on related heteroaromatics).

Sources

Strategic Functionalization of Pyridine Derivatives: A Technical Guide to Heterocycle Synthesis

Executive Summary: The Privileged Scaffold

Pyridine remains the preeminent nitrogen heterocycle in modern drug discovery, appearing in over 54 FDA-approved small molecules between 2014 and 2024 alone [1]. Its ubiquity stems from its ability to modulate physicochemical properties—specifically lowering logP (lipophilicity) while serving as a hydrogen bond acceptor to improve solubility and metabolic stability.

However, the pyridine ring presents a dichotomy in synthesis: it is electronically distinct from benzene, rendering standard electrophilic aromatic substitutions (

This guide provides a strategic framework for navigating these electronic constraints, focusing on overcoming the "2-pyridyl problem" in cross-coupling and achieving site-selective C–H functionalization.

The Reactivity Landscape: A Decision Matrix

The functionalization of pyridine is dictated strictly by the position relative to the nitrogen atom. The electron-deficient nature of the ring creates specific "hotspots" for different mechanistic classes.

Electronic Zoning

-

C2 & C6 (

-positions): Highly electron-deficient. Prime targets for nucleophilic attack ( -

C3 & C5 (

-positions): "Benzene-like." The least electron-deficient positions. Accessible via electrophilic substitution (under forcing conditions) or Ir-catalyzed C–H activation. -

C4 (

-position): Electron-deficient but sterically remote. Historically difficult to access selectively without blocking groups, but accessible via modern radical vectors and n-butylsodium metallation.

Reactivity Decision Tree

The following logic flow illustrates the selection of synthetic methodology based on the target position and starting material availability.

Figure 1: Strategic decision matrix for pyridine functionalization based on electronic accessibility and starting material state.

Overcoming the "2-Pyridyl Problem" in Cross-Coupling

One of the most persistent challenges in heterocycle synthesis is the instability of 2-pyridylboronic acids.[1] Unlike phenylboronic acids, 2-pyridyl variants undergo rapid protodeboronation (hydrolysis of the C-B bond) under standard Suzuki-Miyaura conditions. This renders the installation of the pyridine ring at the C2 position notoriously difficult [2].

The Mechanistic Failure

The lone pair on the pyridine nitrogen coordinates with the boron atom, increasing the electron density on the ring and facilitating protonolysis by water or alcohols in the solvent system.

The Solution: MIDA Boronates & Slow Release

To circumvent this, the use of N-methyliminodiacetic acid (MIDA) boronates is the gold standard. MIDA boronates are

The "Slow-Release" Protocol: Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in situ.[2] If the rate of cross-coupling (catalyst turnover) exceeds the rate of protodeboronation, high yields are achieved.

| Reagent Type | Stability | Reactivity | Recommended Use |

| 2-Pyridyl Boronic Acid | Very Low | High (Decomposes) | Avoid if possible. |

| 2-Pyridyl Pinacol Ester | Low/Moderate | Moderate | Use anhydrous conditions. |

| 2-Pyridyl MIDA Boronate | High (Solid) | Controlled | Standard for C2-coupling. |

| 2-Pyridyl Trifluoroborate | High | Low | Requires harsh hydrolysis. |

Advanced C–H Functionalization Architectures

When halogenated precursors are unavailable, direct C–H functionalization is the most atom-economical route.

The Minisci Reaction (Radical Alkylation)

The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids, alkyl halides, or redox-active esters) to attack the electron-deficient pyridine ring.

-

Selectivity: Naturally favors C2 and C4 positions.

-

Recent Advances: The use of photocatalysts (e.g., 4CzIPN) allows for milder conditions than the traditional Ag/Persulfate systems [3].[3]

-

C4-Selectivity Trick: Using bulky blocking groups at C2 or exploiting the steric profile of specific radical precursors can shift selectivity to C4 [4].[4]

Pyridine N-Oxides as "Trojan Horses"

Direct C–H activation of pyridine is often hampered by the nitrogen atom coordinating to and poisoning the metal catalyst (e.g., Pd or Ir).

-

Strategy: Oxidize pyridine to Pyridine N-oxide . The oxygen atom acts as a directing group (DG) for C2-alkenylation or arylation.

-

Post-Functionalization: The N-oxide is easily reduced back to the free pyridine using

or Zn/dust, revealing the functionalized heterocycle.

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 2-Halopyridines

Context: This reaction is critical for synthesizing aminopyridine cores found in kinase inhibitors (e.g., Abemaciclib).

Mechanistic Insight: 2-Halopyridines are challenging substrates because the pyridine nitrogen can displace phosphine ligands on Palladium, deactivating the catalyst. We utilize chelating ligands (BINAP or Xantphos) to prevent this displacement.

Materials:

-

2-Bromopyridine derivative (1.0 equiv)[5]

-

Primary/Secondary Amine (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: BINAP (racemic) (1.5x relative to Pd)

-

Base:

(1.4 equiv) or -

Solvent: Toluene (anhydrous)[5]

Step-by-Step Workflow:

-

Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

, BINAP, and Toluene. Stir at RT for 15 mins to form the active -

Addition: Add the 2-bromopyridine, amine, and base (

). -

Thermal Activation: Seal the vial and heat to 80–100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts.

-

Validation: The use of

is crucial for rapid deprotonation of the amine-Pd complex. If the substrate contains esters, switch to

Protocol B: Minisci C2-Alkylation (Photochemical)

Context: For late-stage functionalization (LSF) of complex pyridine scaffolds.

Mechanistic Insight: Uses a Redox-Active Ester (RAE) derived from a carboxylic acid.[3] The photocatalyst reduces the RAE to generate an alkyl radical, which attacks the protonated pyridine.

Materials:

-

Pyridine substrate (1.0 equiv)

-

Carboxylic Acid precursor (as N-hydroxyphthalimide ester) (1.5 equiv)

-

Photocatalyst:

(1 mol%) or 4CzIPN (organic alternative) -

Acid Additive: TFA (1.0 equiv) – Critical to protonate pyridine, lowering LUMO.

-

Solvent: DMSO or MeCN.

-

Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

-

Preparation: Dissolve pyridine, RAE, and photocatalyst in DMSO.

-

Activation: Add TFA. The solution must be acidic to ensure the pyridine is in its pyridinium form (more electrophilic).

-

Irradiation: Sparge with Nitrogen for 10 mins to remove

(radical quencher). Irradiate with Blue LED fan-cooled setup for 12-24 hours. -

Workup: Dilute with saturated

(to neutralize and deprotonate) and extract with DCM.

References

-

Dwivedi, A. R., et al. (2024).[6] "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[7] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[7] Link

-

Proctor, R. S. J., & Phipps, R. J. (2019).[8] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

-

Choi, J., et al. (2021).[9] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[7] Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

Solubility Profile and Characterization Strategy: Methyl 5-bromo-4-fluoropicolinate

The following is an in-depth technical guide on the solubility profile and characterization strategy for Methyl 5-bromo-4-fluoropicolinate .

Executive Summary

This compound (CAS: 1256788-80-3 ) is a critical halogenated pyridine intermediate used in the synthesis of kinase inhibitors, agrochemicals (e.g., arylpicolinate herbicides), and advanced pharmaceutical scaffolds.[1][2] Its structure—comprising a pyridine ring functionalized with an ester, a bromine atom, and a fluorine atom—dictates a specific solubility footprint essential for process optimization.

This guide provides a comprehensive technical analysis of its solubility behavior. While specific thermodynamic data for this exact isomer is proprietary in many contexts, this document synthesizes physicochemical principles with empirical data from structural analogs to establish a predictive solubility profile . Furthermore, it details the standardized experimental protocols required to generate regulatory-grade solubility curves and thermodynamic models.

Physicochemical Context & Predicted Solubility Profile[3][4][5]

Understanding the molecular interaction potential is the first step in solvent selection. The compound features a lipophilic halogenated core balanced by a polar ester and a basic pyridine nitrogen.

Molecular Descriptors

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 1256788-80-3 | Unique Identifier |

| Formula | C₇H₅BrFNO₂ | Halogenated Heterocycle |

| Molecular Weight | ~234.02 g/mol | Small Molecule (Rule of 5 Compliant) |

| Physical State | Solid (Crystalline) | Requires lattice energy disruption for dissolution |

| Predicted LogP | ~1.8 – 2.2 | Moderate Lipophilicity; prefers organic phases |

| H-Bond Acceptors | 3 (N-pyridine, O-ester, F) | Good solubility in protic solvents (Alcohols) |

| H-Bond Donors | 0 | Limited self-association; relies on solvent donors |

Solubility Classification (Solvent Tiers)

Based on the "Like Dissolves Like" principle and functional group analysis of halogenated picolinates, the solubility profile is categorized below.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions. |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent dispersion forces; preferred for reaction workup and extraction. |

| Polar Protic | Methanol, Ethanol | Moderate (20–50 mg/mL) | H-bonding between solvent -OH and pyridine -N/ester -O facilitates dissolution. Temperature-dependent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–40 mg/mL) | Good general compatibility; often used as the "good solvent" in recrystallization. |

| Non-Polar | Hexanes, Heptane | Low/Poor (<1 mg/mL) | Lack of polar interactions makes these ideal anti-solvents for precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Hydrophobic halogen/aromatic character dominates. Solubility may increase at low pH (protonation of pyridine N). |

Experimental Protocol: Determination of Thermodynamic Solubility

To validate the predicted values and generate data for process scale-up, the Isothermal Saturation Method (Shake-Flask Method) is the industry gold standard. This protocol ensures self-validating accuracy.

Workflow Diagram

The following diagram outlines the critical path for determining equilibrium solubility.

Caption: Workflow for the Isothermal Saturation Method to determine thermodynamic solubility.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Vessel Setup: Use jacketed glass vessels (50 mL) connected to a circulating water bath to control temperature (

K). -

Solute Addition: Add this compound in excess to the selected solvent (e.g., Methanol) until a visible solid phase persists.

-

Agitation: Stir continuously using a magnetic stirrer (approx. 400 rpm). Crucial: Ensure the vortex does not entrap air bubbles, which can alter solvent evaporation rates.

Step 2: Equilibration

-

Allow the system to equilibrate for 24 to 72 hours .

-

Verification: Take aliquots at 24h, 48h, and 72h. The system is at equilibrium when the concentration variance between time points is

.

Step 3: Sampling and Phase Separation

-

Stop stirring and allow the solid to settle for 30 minutes.

-

Filtration: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22

m PTFE filter (to prevent temperature-induced precipitation during transfer). -

Dilution: Immediately dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile) to prevent precipitation upon cooling.

Step 4: Quantification (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient elution (e.g., 50-90% B).

-

Detection: UV at 254 nm (aromatic absorption).

-

Calculation: Determine concentration (

) using a standard calibration curve (

Thermodynamic Modeling & Data Analysis

For process engineering, raw data points are insufficient. You must correlate solubility (

The Modified Apelblat Equation

This is the most robust model for correlating solubility of picolinate esters in pure solvents.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters determined via non-linear regression.

Interpretation:

-

Positive Enthalpy (

) : Indicates dissolution is endothermic (solubility increases with T). -

Goodness of Fit: A Relative Average Deviation (RAD)

indicates the model is suitable for predicting solubility at unmeasured temperatures.

Application: Recrystallization Strategy

The solubility profile dictates the purification strategy. For this compound, a solvent/anti-solvent approach is recommended over cooling crystallization due to its moderate solubility in alcohols.

Solvent Selection Logic

Caption: Decision tree for selecting a recrystallization solvent system.

Recommended Procedure (System A: EtOAc/Heptane)

-

Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethyl Acetate .

-

Filtration: Perform hot filtration to remove insoluble inorganic salts.

-

Nucleation: Slowly add warm Heptane (anti-solvent) dropwise until persistent turbidity is observed.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

-

Recovery: Filter the crystals and wash with cold Heptane.

References

-

Fluorochem . Methyl 4-bromo-5-fluoropicolinate Product Sheet. Retrieved from

-

NIST . ThermoML: Thermodynamics of solubility for halogenated aromatic esters. Journal of Chemical & Engineering Data. Retrieved from

-

ChemScene . Product Analysis: Methyl 5-bromo-6-fluoropicolinate. Retrieved from

-

Inventiva Pharma . Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from

-

Sigma-Aldrich .[3] Safety Data Sheet: Methyl 5-bromo-3-methylpicolinate. Retrieved from

Sources

Methodological & Application

Synthesis of Methyl 5-bromo-4-fluoropicolinate from precursors

Application Note: Precision Synthesis of Methyl 5-bromo-4-fluoropicolinate

Executive Summary

This compound (CAS 1256788-80-3) is a high-value pyridine scaffold extensively used in the discovery of kinase inhibitors (e.g., for oncology) and PARP inhibitors.[1] Its structural uniqueness lies in the contiguous halogenation pattern (4-F, 5-Br) combined with the 2-carboxylate ester, which serves as a versatile handle for heterocycle construction.[1]

Synthesizing this motif is non-trivial due to the electronic deactivation of the pyridine ring by the ester group, which renders direct electrophilic substitution difficult. This Application Note details a robust, two-step protocol starting from commercially available Methyl 4-aminopicolinate .[1] This route leverages the amino group's directing power to install the bromine atom regioselectively, followed by a fluorodeamination (Balz-Schiemann type) reaction to install the fluorine atom.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of introducing electrophiles onto an electron-deficient pyridine ring.[1]

-

Direct Bromination Strategy (Failed Route): Attempting to brominate methyl 4-fluoropicolinate directly often fails or requires harsh forcing conditions because the ring is deactivated by both the ester and the fluorine, and the directing effects are competing.

-

Selected Strategy (Amino-Direction): We utilize the amino group in methyl 4-aminopicolinate as a strong activating group.[1] It directs electrophilic bromination to the ortho positions (C3 and C5).

-

Regioselectivity: The C3 position is sterically crowded by the adjacent methyl ester at C2. Consequently, bromination occurs preferentially at C5.[2]

-

Fluorination: The amino group is then converted to a diazonium salt and displaced by fluoride (Sandmeyer/Balz-Schiemann), yielding the target.

-

Workflow Visualization:

Figure 1: Synthetic pathway designed to overcome electronic deactivation of the pyridine core.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize Methyl 4-amino-5-bromopicolinate.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates the ring; the ester blocks C3 sterically, directing Br to C5.

Materials:

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (MeCN) or DMF (anhydrous) [10 volumes]

-

Ammonium acetate (0.1 eq - catalyst)[1]

Protocol:

-

Dissolution: Charge a reaction vessel with Methyl 4-aminopicolinate and MeCN. Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature < 10 °C to prevent over-bromination.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS (Target M+H: ~231/233).[1]

-

Quench: Pour the reaction mixture into ice-cold water (20 volumes).

-

Isolation: The product often precipitates as a solid. Filter the solid.[4] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Appearance | Off-white to pale yellow solid |

| 1H NMR (DMSO-d6) | δ 8.25 (s, 1H, H-6), 7.10 (s, 1H, H-3), 6.80 (br s, 2H, NH2), 3.85 (s, 3H, OMe).[1][5] |

Step 2: Fluorodeamination (The "Olah" Method)

Objective: Convert the amino group to fluorine via a diazonium intermediate.

-

Safety Alert: This step uses HF-Pyridine (Olah's Reagent) .[1] HF is highly toxic and penetrates skin, causing deep tissue necrosis and bone decalcification.

-

Mandatory PPE: Neoprene gloves (double gloved), face shield, apron.

-

Antidote: Calcium Gluconate gel must be immediately available on the bench.

-

Ventilation: Perform strictly in a functioning fume hood.[1]

-

Materials:

-

HF-Pyridine (70% HF) (10–15 eq of HF)[1]

-

Sodium Nitrite (NaNO₂) (1.2 eq)

-

Dichloromethane (DCM) (optional co-solvent for extraction)

Protocol:

-

Preparation: In a polyethylene (PE) or Teflon vessel, charge HF-Pyridine. Cool to -10 °C using an acetone/dry ice bath. Note: Glass vessels can be etched by HF; plastic is preferred.

-

Diazotization: Add Methyl 4-amino-5-bromopicolinate portion-wise to the cold HF-Pyridine. Stir for 15 minutes.

-

Nitrite Addition: Add NaNO₂ solid in small portions over 30 minutes, keeping the temperature below 0 °C. Evolution of N₂ gas will occur.

-

Decomposition: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Heat to 40–50 °C for 1 hour to ensure complete decomposition of the diazonium salt into the fluoride.

-

Quench (Critical): Pour the reaction mixture carefully onto excess ice/water containing Na₂CO₃ or K₂CO₃ to neutralize the HF. Caution: Vigorous foaming.

-

Extraction: Extract the aqueous slurry with DCM (3x).

-

Workup: Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0–20% EtOAc).

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 40–55% |

| Appearance | White to light tan solid |

| 1H NMR (CDCl3) | δ 8.65 (d, J=~6Hz, 1H, H-6), 8.10 (d, J=~9Hz, 1H, H-3), 4.01 (s, 3H, OMe). |

| 19F NMR | ~ -105 ppm (typical for fluoropyridines).[1] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Poly-bromination (3,5-dibromo species).[1][4] | Lower reaction temperature to 0°C; add NBS slower; ensure stoichiometry is exactly 1.05 eq. |

| Incomplete Fluorination | Diazonium salt did not decompose.[1] | Ensure the reaction is heated to 40–50°C after the initial cold stir. |

| Tarry Product in Step 2 | Polymerization of diazonium species. | Dilute the reaction with more HF-Pyridine or use sulfolane as a co-solvent.[1] |

Detailed Mechanism Pathway

The transformation relies on the distinct electronic environments created by the substituents.

Figure 2: Mechanistic flow of the synthesis.

References

-

Regioselective Bromination of Aminopicolinates

-

Fluorodeamination (Olah's Reagent)

-

Target Compound Data

-

Application in Drug Discovery

Sources

- 1. Molecules – Khagga Life Sciences [khaggalifesciences.com]

- 2. journals.umz.ac.ir [journals.umz.ac.ir]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 5. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 6. introduction to products [chemshuttle.com]

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-4-fluoropicolinate

Introduction & Substrate Analysis

Methyl 5-bromo-4-fluoropicolinate (CAS: 1214336-44-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and protein degraders. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-withdrawing ester at C2, a reactive bromide at C5, and a fluoride at C4.

Structural Challenges

The successful coupling of this substrate requires navigating three competing reactivity profiles:

-

C5-Br Oxidative Addition (Desired): The C5 position is electronically activated by the ortho-fluorine and the para-ester, making it highly reactive towards Pd(0).

-

C4-F Nucleophilic Aromatic Substitution (SNAr) (Undesired): The C4-fluorine is activated by the ring nitrogen and the C2-ester. Use of strong nucleophilic bases (e.g., hydroxides, alkoxides) or solvents can lead to displacement of the fluoride rather than coupling at the bromide.

-

C2-Ester Hydrolysis (Undesired): The picolinate ester is susceptible to saponification under aqueous basic conditions, potentially forming the carboxylic acid which can poison the catalyst or alter solubility.

Strategic Approach

To maximize yield and selectivity, the protocol prioritizes mild bases (carbonates/phosphates) and bulky, electron-rich ligands that facilitate rapid oxidative addition at C5-Br before SNAr pathways can compete.

Reaction Engineering & Optimization

Catalyst & Ligand Selection

For electron-deficient heteroaryl bromides, bis-phosphine catalytic systems are preferred to prevent catalyst deactivation by the pyridine nitrogen.

| System | Recommendation | Rationale |

| Pd(dppf)Cl₂·DCM | Primary Choice | Excellent stability; large bite angle promotes reductive elimination; resistant to poisoning by pyridine nitrogen. |

| Pd(PPh₃)₄ | Secondary Choice | Standard starting point; effective but air-sensitive and requires strict inert atmosphere. |

| XPhos Pd G2 | Advanced | Use for sterically hindered boronic acids. The bulky ligand prevents Pd aggregation and accelerates coupling. |

Base & Solvent Matrix

The choice of base is critical to avoid C4-F displacement.

| Component | Selection | Notes |

| Base | K₂CO₃ or K₃PO₄ | Mild enough to preserve the ester and C4-F; strong enough to activate the boronic acid.[1] Avoid NaOMe/NaOEt. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Universal solvent system. Water is essential for the transmetallation step. |

| Alt. Solvent | Toluene / Ethanol / H₂O | Use if the substrate has low solubility in dioxane. |

Standard Operating Procedure (Protocol)

Objective: Synthesis of Methyl 4-fluoro-5-(4-methoxyphenyl)picolinate (Model Reaction). Scale: 1.0 mmol

Materials

-

Substrate: this compound (234.0 mg, 1.0 mmol)

-

Coupling Partner: 4-Methoxyphenylboronic acid (182.4 mg, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41.0 mg, 0.05 mmol, 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (414.0 mg, 3.0 mmol)

-

Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Equip a 20 mL microwave vial or Schlenk tube with a magnetic stir bar.

-

Add the Substrate , Boronic Acid , Base , and Catalyst .

-

Critical Step: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Palladium is sensitive to O₂; pyridines promote homocoupling in the presence of air).

-

-

Solvent Addition:

-

Separately sparge the 1,4-Dioxane/Water mixture with Argon for 10 minutes.

-

Add the degassed solvent mixture to the reaction vessel via syringe through the septum.

-

-

Reaction:

-

Work-up:

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.[3]

-

Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

-

Note: The product is typically a white to off-white solid.

-

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical divergence points where side reactions (SNAr) must be avoided.

Figure 1: Catalytic cycle emphasizing the oxidative addition at C5-Br and the risk of SNAr at C4-F.

Troubleshooting & Optimization Matrix

If the standard protocol fails, consult this matrix to adjust parameters based on observed intermediates.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G2 or Sphos Pd G2 . Increase Temp to 100°C. |

| Defluorination (Product is des-fluoro) | Hydride source present (beta-hydride elimination). | Ensure solvents are anhydrous/degassed. Avoid primary alcohols (use t-Amyl alcohol or DMF). |

| C4-Substitution (SNAr) | Base is too nucleophilic. | Switch from K₂CO₃ to K₃PO₄ or CsF . Ensure no alkoxide bases are used. |

| Ester Hydrolysis (Acid formation) | Aqueous base is saponifying the ester. | Switch to anhydrous conditions: CsF / Dioxane (dry) or Toluene . |

| Protodebromination (H instead of Ar) | Boronic acid instability. | Add boronic acid in portions. Lower temperature to 80°C. |

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for Suzuki-Miyaura cross-couplings. Chemistry – A European Journal, 12(18), 4743-4748. Link

-

PubChem Compound Summary. (2023). This compound (CID 46311210). National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) on Methyl 5-bromo-4-fluoropicolinate

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 5-bromo-4-fluoropicolinate is a highly functionalized pyridine derivative poised for strategic elaboration in the synthesis of complex molecules. The pyridine core is a "privileged" structural motif, integral to a significant number of FDA-approved pharmaceuticals.[1][2] The unique electronic landscape of this particular scaffold, featuring two distinct halogen substituents and an activating ester group, offers a versatile platform for drug discovery and development professionals.

The pyridine ring, an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[3][4][5][6] In this compound, the fluorine atom at the C4 position is the primary site for nucleophilic aromatic substitution (SnAr). This is due to the superior ability of fluorine, compared to bromine, to act as a leaving group in SnAr reactions on electron-deficient rings.[7][8] This enhanced reactivity often allows for milder reaction conditions, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[7][9]

These application notes provide a comprehensive guide to performing SnAr reactions on this compound with a variety of common nucleophiles. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of novel picolinate derivatives.

The Mechanism of Nucleophilic Aromatic Substitution (SnAr) on this compound

The SnAr reaction on this substrate proceeds via a two-step addition-elimination mechanism.[7][10]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine atom (C4). This position is highly electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogen and the fluorine atom itself. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][11] The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[3][4]

-

Elimination of the Leaving Group: Aromaticity is restored in the second step by the elimination of the fluoride ion, which is an excellent leaving group in this context.[7]

The overall reaction is a net substitution of the fluorine atom with the incoming nucleophile.

Caption: General mechanism of the SnAr reaction on this compound.

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific nucleophiles and to maximize yields.

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon), particularly when using strong bases or moisture-sensitive reagents.[7]

-

Anhydrous solvents are recommended to prevent unwanted side reactions.

-

Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Substitution with Nitrogen Nucleophiles (e.g., Secondary Amines)

This protocol describes a general procedure for the reaction with a secondary amine, such as morpholine.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., MeCN, 0.2-0.5 M).

-

Add the secondary amine (1.2-1.5 eq.) to the solution.

-

Add the base (e.g., K₂CO₃, 2.0 eq.).

-

Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction until completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate has formed (e.g., inorganic salts), filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Morpholine | K₂CO₃ | MeCN | 80 | 12-24 |

| Piperidine | DIPEA | DMF | 60 | 8-16 |

| Aniline | K₂CO₃ | DMSO | 100 | 24-48 |

Table 1: Representative conditions for SnAr with nitrogen nucleophiles.

Protocol 2: Substitution with Oxygen Nucleophiles (e.g., Alkoxides)

This protocol outlines the reaction with an alkoxide, generated in situ from the corresponding alcohol.

Materials:

-

This compound

-

Alcohol (e.g., Methanol, Ethanol)

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or the corresponding alcohol)

Procedure:

-

In a round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol (1.5-2.0 eq.) to a suspension of a strong base (e.g., NaH, 1.5 eq.) in the chosen anhydrous solvent (e.g., THF). Stir until gas evolution ceases.

-

Cool the alkoxide solution to 0 °C.

-

In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent.

-

Add the solution of the picolinate to the cooled alkoxide solution dropwise.

-

Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required for less reactive alcohols.

-

Monitor the reaction progress.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Sodium Methoxide | NaH | Methanol/THF | 25-50 | 4-12 |

| Sodium Ethoxide | NaH | Ethanol/THF | 25-60 | 6-18 |

| Potassium Phenoxide | K₂CO₃ | DMF | 80-100 | 12-24 |

Table 2: Representative conditions for SnAr with oxygen nucleophiles.

Protocol 3: Substitution with Sulfur Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles for SnAr reactions and can often react under milder conditions.[12]

Materials:

-

This compound

-

Thiol (e.g., Thiophenol, Ethanethiol)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))

-

Anhydrous solvent (e.g., DMF, MeCN)

Procedure:

-

To a round-bottom flask, add the thiol (1.1-1.3 eq.) and the chosen anhydrous solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃, 1.5 eq.) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

-

Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.

-

Monitor the reaction progress.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Thiophenol | K₂CO₃ | DMF | 25-50 | 2-6 |

| Ethanethiol | NaH | THF | 0-25 | 1-4 |

| Benzyl Mercaptan | K₂CO₃ | MeCN | 40-60 | 4-8 |

Table 3: Representative conditions for SnAr with sulfur nucleophiles.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the SnAr reaction on this compound.

Caption: General workflow for SnAr on this compound.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse array of substituted picolinates. The pronounced reactivity of the C4-fluorine substituent towards nucleophilic aromatic substitution allows for facile functionalization under relatively mild conditions. The protocols provided herein serve as a practical guide for researchers in medicinal chemistry and drug discovery to effectively utilize this versatile scaffold in the development of novel therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.

- ECHEMI. (2023).

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.

- Strutton, W. et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Strutton, W. et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- Chemistry Stack Exchange. (2018).

- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.

- Wikipedia. (n.d.).

- Smith, M. et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research.

- Loupy, A. et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles.

- Organic Chemistry Portal. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.

- Hartwig, J. F. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Sandford, G. et al. (2011). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. Journal of Fluorine Chemistry.

- Robins, M. J. et al. (2010). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.

- Douglas, C. J. et al. (2016).

- Mashima, K. et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

- Strutton, W. et al. (2023). Expanding the scope of carbon-nucleophiles for nucleophilic aromatic substitutions of halopyridinium ketene hemiaminals. American Chemical Society.

- Chem Help ASAP. (2020).

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Chemistry Steps. (2021).

- Leadbeater, N. E. et al. (2012). Amination of 2-halopyridines.

- Bolm, C. et al. (2011).

- Fluorochem. (n.d.).

- Pfizer Inc. (2020). Picolinic acid derivatives and their use as intermediates.

- Yang, S. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Compounds. Molecules.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.

- Al-Trawneh, S. A. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

- OpenStax. (2023). 16.

- Jacobsen, E. N. et al. (2017). Concerted nucleophilic aromatic substitutions.

- PubChem. (n.d.).

- ChemScene. (n.d.).

- BenchChem. (2025).

- Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Hydrolysis of Methyl 5-bromo-4-fluoropicolinate

Document ID: AN-MFP-H220

Abstract

This document provides detailed protocols for the hydrolysis of Methyl 5-bromo-4-fluoropicolinate to its corresponding carboxylic acid, 5-bromo-4-fluoropicolinic acid. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. We present two primary, validated methods: a robust base-catalyzed saponification protocol and an alternative acid-catalyzed method. The guide delves into the mechanistic principles, step-by-step procedures, workup, purification, and troubleshooting for each method, designed for researchers, chemists, and process development professionals.

Introduction and Scientific Context

This compound is a halogenated pyridine derivative. The conversion of its methyl ester functional group to a carboxylic acid is a fundamental synthetic transformation. The resulting product, 5-bromo-4-fluoropicolinic acid, serves as a versatile building block for introducing the substituted picolinyl moiety, which is a common feature in bioactive molecules.

Ester hydrolysis, the cleavage of an ester bond to form a carboxylic acid and an alcohol, is the core reaction discussed. The choice of hydrolytic conditions—acidic versus basic—is critical and depends on the overall stability of the substrate and the desired purity of the final product. For this compound, the electron-withdrawing nature of the bromine and fluorine substituents, as well as the pyridine nitrogen, activates the carbonyl carbon towards nucleophilic attack, making hydrolysis a generally favorable reaction.

Mechanistic Principles of Ester Hydrolysis

A foundational understanding of the reaction mechanism is key to successful protocol execution and troubleshooting.

Base-Catalyzed Hydrolysis (Saponification)

The most common and often most efficient method for hydrolyzing simple methyl esters is base-catalysis, also known as saponification.[1] This reaction typically follows a bimolecular acyl-oxygen fission (BAC2) mechanism.

-

Nucleophilic Attack: A hydroxide ion (e.g., from LiOH, NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (-OCH₃) as the leaving group.

-

Irreversible Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.[2][3]

-

Acidic Workup: A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.[3]

Caption: Base-catalyzed hydrolysis mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that relies on enhancing the electrophilicity of the ester.

-

Protonation: A strong acid (e.g., H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The intermediate collapses, expelling a neutral methanol molecule and yielding the protonated carboxylic acid.

-

Deprotonation: A water molecule removes the final proton to regenerate the acid catalyst and give the final carboxylic acid product.

Experimental Protocols

Protocol 1: High-Efficiency Base-Catalyzed Hydrolysis with Lithium Hydroxide

This is the recommended protocol due to its mild conditions, high yields, and straightforward workup. Lithium hydroxide is often preferred for its excellent solubility in mixed aqueous-organic solvent systems and for minimizing side reactions.[1][4]

3.1.1. Materials and Equipment

-

Reagents: this compound, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Deionized water, 1 M Hydrochloric acid (HCl), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser (optional, for gentle heating), separatory funnel, Büchner funnel and flask, pH paper or pH meter, rotary evaporator.

3.1.2. Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (e.g., 10 mL/g of ester). Stir until a homogeneous solution is formed.

-

Addition of Base: Add Lithium hydroxide monohydrate (1.5 - 2.2 eq) to the solution.[5] The use of a slight excess ensures the reaction goes to completion.

-

Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. If the reaction is sluggish, gentle heating to 35-40 °C can be applied.[1]

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the remaining aqueous solution, add ethyl acetate and stir. Separate the layers using a separatory funnel. This step removes any non-polar, unreacted starting material or impurities. Discard the organic layer.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously until the pH reaches approximately 3-4.[6] The product, 5-bromo-4-fluoropicolinic acid, should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Caption: Workflow for base-catalyzed hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but may require harsher conditions and longer reaction times. It can be useful if the substrate contains other base-sensitive functional groups.

3.2.1. Materials and Equipment

-

Reagents: this compound, 6 M Hydrochloric acid (HCl) or concentrated Sulfuric Acid (H₂SO₄), Dioxane or Acetic Acid (as co-solvent), Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, standard glassware for workup.

3.2.2. Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a 1:1 mixture of 6 M HCl and dioxane.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC. This reaction may require several hours to overnight for completion.

-

Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

-

pH Adjustment: Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 3-4. The product should precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration. The product may require further purification by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Data Summary and Characterization

The choice of protocol will affect reaction parameters and outcomes. The following table provides a comparative summary.

| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |

| Catalyst | Lithium Hydroxide (LiOH) | Hydrochloric Acid (HCl) |

| Solvent | THF / Water | Dioxane / Water |

| Temperature | Room Temp to 40 °C | Reflux (80-100 °C) |

| Reaction Time | 2-4 hours | 8-24 hours |

| Workup | Acidification & Precipitation | Neutralization & Precipitation |

| Typical Yield | > 90% | 70-85% |

| Key Advantage | Mild, Fast, High Yield | Tolerant of some base-labile groups |

Product Characterization (5-bromo-4-fluoropicolinic acid):

-

Appearance: Expected to be an off-white to pale yellow solid.

-

¹H NMR: The spectrum should show characteristic aromatic proton signals, and the absence of the methyl ester singlet (typically around 3.9 ppm). A broad singlet corresponding to the carboxylic acid proton will be visible far downfield (>10 ppm).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₆H₃BrFNO₂ should be observed.

-